molecular formula C8H7N3O3 B13009154 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B13009154
M. Wt: 193.16 g/mol
InChI Key: BFOLECOSTUQXKU-UHFFFAOYSA-N
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Description

3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The structure of this compound includes a methoxy group at the 3-position and a carboxylic acid group at the 5-position of the pyrazolopyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-amino-3-methoxypyrazole with a suitable pyridine derivative can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt key signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: Lacks the methoxy group at the 3-position.

    3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: Contains a methyl group instead of a methoxy group at the 3-position.

    3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: Contains a chloro group instead of a methoxy group at the 3-position.

Uniqueness

The presence of the methoxy group at the 3-position in 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid imparts unique electronic and steric properties to the compound. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Additionally, the methoxy group can serve as a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties .

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-14-7-5-2-4(8(12)13)3-9-6(5)10-11-7/h2-3H,1H3,(H,12,13)(H,9,10,11)

InChI Key

BFOLECOSTUQXKU-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1C=C(C=N2)C(=O)O

Origin of Product

United States

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